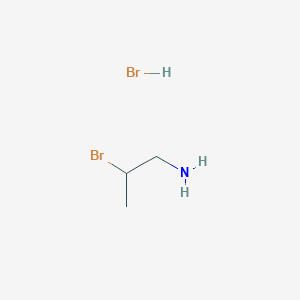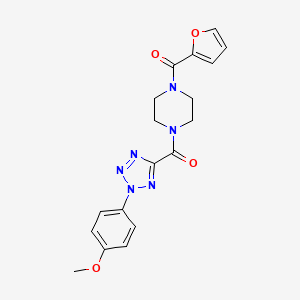![molecular formula C9H10ClN3 B2615522 4-Chloro-3-isopropyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1242249-45-1](/img/structure/B2615522.png)
4-Chloro-3-isopropyl-1H-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-3-isopropyl-1H-pyrazolo[4,3-c]pyridine” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to “4-Chloro-3-isopropyl-1H-pyrazolo[4,3-c]pyridine”, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Aplicaciones Científicas De Investigación
- Researchers have explored the antibacterial potential of pyrazolo[3,4-d]pyrimidines, which share structural similarities with our compound. These derivatives exhibit varying substituents at positions N1, C4, and C6. Notably, they have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .
- Pyrazolo[3,4-b]pyridines have been investigated for their potential as anticancer agents. While specific studies on our compound are limited, related derivatives have shown promising results. Researchers have identified compounds with inhibitory activity against cancer cell lines, including hepatocellular carcinoma and lung cancer .
- Some pyrazolo[3,4-b]pyridines exhibit kinase inhibitory properties. These compounds can selectively target kinases involved in signaling pathways, making them valuable for drug discovery. Further exploration is needed to assess the kinase inhibition profile of our compound .
- The pyrazolo[3,4-b]pyridine scaffold has been associated with anti-inflammatory activity. Researchers have studied related derivatives for their potential to modulate inflammatory responses, which could be relevant for conditions like rheumatoid arthritis and inflammatory bowel disease .
- Although not extensively studied, pyrazolo[3,4-b]pyridines may have neuroprotective effects. These compounds could play a role in mitigating neurodegenerative diseases by targeting specific pathways involved in neuronal health .
- Researchers have explored pyrazolo[3,4-b]pyridines as potential therapeutics for metabolic disorders such as diabetes and obesity. These compounds may influence metabolic pathways, insulin sensitivity, or lipid metabolism .
Antibacterial Activity
Anticancer Properties
Kinase Inhibition
Anti-inflammatory Effects
Neuroprotective Potential
Metabolic Disorders
Propiedades
IUPAC Name |
4-chloro-3-propan-2-yl-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5(2)8-7-6(12-13-8)3-4-11-9(7)10/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYNGDQEUOQIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-isopropyl-1H-pyrazolo[4,3-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2615439.png)


![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2615444.png)

![3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2615446.png)
![6-{[4-(3-chloro-4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B2615449.png)



![4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2615454.png)
![N-(2-ethoxybenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2615455.png)

